2-Iodophenyl chloroformate

Staudinger ligation phosphane synthesis cross-coupling

Researchers conducting convergent syntheses often face the bottleneck of installing a protecting group that must later be removed to introduce functionality, adding steps and reducing overall yield. 2-Iodophenyl chloroformate eliminates this inefficiency by serving as both an electrophilic acylating agent and a pre-installed cross-coupling handle. • Dual reactivity: Acylates amines/alcohols while the ortho-iodine enables Sonogashira, Suzuki, or [¹⁸F]fluorination, transforming a carbamate protecting group into a diversification point. • Step economy: Convergent late-stage functionalization strategies save at least two synthetic steps compared to non-halogenated chloroformates. • Hydrolytic stability: Half-life ~120 min at pH 8 (vs. <5 min for 4-nitrophenyl analog), reducing stoichiometric excess to 1.2-1.5 eq and lowering procurement cost per batch.

Molecular Formula C7H4ClIO2
Molecular Weight 282.46 g/mol
Cat. No. B13248721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodophenyl chloroformate
Molecular FormulaC7H4ClIO2
Molecular Weight282.46 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC(=O)Cl)I
InChIInChI=1S/C7H4ClIO2/c8-7(10)11-6-4-2-1-3-5(6)9/h1-4H
InChIKeyOYOJALUNABSLKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodophenyl Chloroformate: Bifunctional Acylating and Cross-Coupling Synthon


2-Iodophenyl chloroformate (CAS 958236-52-7; MF: C₇H₄ClIO₂; MW: 282.46 g/mol) [1] is a dual-function aryl chloroformate that serves simultaneously as an electrophilic acylating agent for amines and alcohols and, via its ortho-iodine substituent, as a pre-installed handle for palladium-catalyzed cross-coupling (Sonogashira, Suzuki, Heck), carbonylation, or radiohalogen exchange chemistry [2]. Unlike simple alkyl chloroformates or unsubstituted phenyl chloroformate, the iodine atom transforms the installed carbamate or carbonate protecting group into a traceless linker or a diversification point, enabling convergent late-stage functionalization strategies that are inaccessible with non-halogenated analogs [3].

Workflow Bifunctional acylation / cross-coupling synthon
Selection Ortho-iodine enables Pd-catalyzed diversification
Use Context Late-stage carbamate/carbonate functionalization

Why 2-Iodophenyl Chloroformate Is Irreplaceable


Generic substitution of 2-iodophenyl chloroformate with phenyl chloroformate, 4-nitrophenyl chloroformate, or even 2-bromophenyl chloroformate introduces critical functional deficits that propagate through the entire synthetic sequence. The ortho-iodine is not an inert structural bystander; it is the functional linchpin that enables chemoselective Pd-catalyzed cross-coupling at the installed carbamate/carbonate stage—a transformation that is kinetically and thermodynamically inaccessible to bromo analogs under mild conditions and entirely impossible for non-halogenated chloroformates [1]. In radiopharmaceutical applications where the iodine serves as a leaving group for [¹⁸F]fluoride incorporation via aromatic nucleophilic substitution, the iodo substituent provides radiochemical yields that are unattainable with chloro or bromo analogs due to the higher bond dissociation energy and lower leaving-group aptitude of Br and Cl under no-carrier-added conditions [2]. Substituting with a non-iodinated analog therefore does not merely alter reactivity—it eliminates the key synthetic step for which the compound is procured.

2-Iodophenyl chloroformate
Br / Cl / H analogs
Pd cross-coupling
C–I bond supports oxidative addition under mild conditions
C–Br may require forcing conditions; C–Cl may not participate
[¹⁸F] radiofluorination
Iodo serves as leaving group under n.c.a. conditions
Br/Cl leaving aptitude may be insufficient; reported RCY may shift substantially
Acylation selectivity
Reported higher carbamate:carbonate ratio
Lower chemoselectivity may increase purification burden

Quantitative Performance Comparison of 2-Iodophenyl Chloroformate


P–C Cross-Coupling: Iodo vs. Bromo Leaving Group Performance

In the synthesis of phosphane-based traceless Staudinger ligation probes, 2-iodophenyl esters (derived from 2-iodophenyl chloroformate) undergo Pd-catalyzed P–C cross-coupling with HPPh₂ to yield functionalized triarylphosphanes. Under identical conditions (Pd(OAc)₂, PPh₃, Cs₂CO₃, CH₃CN, 80 °C, 16 h), the 2-iodophenyl tosylate ester afforded the coupled phosphane product in 55% isolated yield. The 2-bromophenyl analog, when subjected to the same catalytic system, gave less than 10% conversion under identical conditions, consistent with the established oxidative addition preference of Pd(0) for C–I bonds (bond dissociation energy: C–I ~209 kJ/mol vs. C–Br ~285 kJ/mol). The 2-chlorophenyl analog showed no detectable product formation [1]. This demonstrates that the iodine substituent is not replaceable by bromine or chlorine for this coupling application.

P–C Cross-Coupling
Head-to-head
55% yield vs
Supports iodo-specific coupling workflow
Pd(OAc)₂/PPh₃, 80 °C, 16 h; identical conditions
Staudinger ligation phosphane synthesis cross-coupling

[¹⁸F]Fluorination: Iodo vs. Bromo vs. Chloro Leaving Group

For no-carrier-added aromatic [¹⁸F]fluorination of 2-halophenyl ester precursors, the radiochemical yield (RCY, decay-corrected) is strongly dependent on the halogen identity. Under standard conditions (K[¹⁸F]F–K₂.₂.₂ cryptate, DMF, 150 °C, 10 min), 2-iodophenyl esters achieve RCY of 35–45%. Under identical conditions, the 2-bromophenyl analog yields RCY of 8–12%, and the 2-chlorophenyl analog yields <2%. This hierarchy reflects the relative leaving-group ability (I⁻ > Br⁻ >> Cl⁻) in nucleophilic aromatic substitution, a well-established principle in radiofluorination chemistry [1][2]. The iodo substituent is the minimum requirement for practical radiochemical synthesis.

[¹⁸F] Fluorination
Class-level
35–45% RCY vs 8–12% (Br), ~2% (Cl)
Supports radiofluorination precursor selection
Class-level data; K[¹⁸F]F–K₂.₂.₂, DMF, 150 °C
radiofluorination PET tracer leaving group

Amine Acylation Selectivity: 2-Iodophenyl vs. Phenyl Chloroformate

Aryl chloroformates bearing an ortho-iodine substituent exhibit enhanced chemoselectivity for amine acylation over alcohol acylation compared to unsubstituted phenyl chloroformate. In a competition experiment between benzylamine and benzyl alcohol (1:1 molar ratio, CH₂Cl₂, Et₃N, 0 °C, 1 h), 2-iodophenyl chloroformate gave a carbamate:carbonate product ratio of 12:1 (93% carbamate selectivity). Under identical conditions, phenyl chloroformate gave a carbamate:carbonate ratio of 4:1 (80% carbamate selectivity) [1]. The increased selectivity is attributed to the electron-withdrawing ortho-iodine, which enhances the electrophilicity of the carbonyl carbon while the steric bulk of iodine disfavors approach by the more hindered alcohol nucleophile.

Amine Selectivity
Reported
12:1 ratio vs 4:1 (phenyl analog)
Reported chemoselectivity context
Includes vendor datasheet data; verify with lot-specific COA
chemoselective acylation carbamate formation protecting group

Hydrolytic Stability: 2-Iodophenyl vs. 4-Nitrophenyl Chloroformate

4-Nitrophenyl chloroformate is widely used as an activated acylating agent but suffers from rapid hydrolysis under mildly basic aqueous conditions (t₁/₂ < 5 min at pH 8, 25 °C), limiting its utility in two-phase reaction systems. 2-Iodophenyl chloroformate exhibits substantially greater hydrolytic stability: under identical conditions (1:1 CH₂Cl₂/pH 8 phosphate buffer, 25 °C), it retains 85% of active chloroformate after 30 minutes, with a hydrolysis half-life of approximately 120 minutes [1]. This stability window is sufficient for aqueous-organic biphasic carbamoylation of water-soluble amines or peptides, which is impractical with 4-nitrophenyl chloroformate.

Hydrolytic Stability
Class-level
~120 min
Supports biphasic protocol design
pH 8 phosphate buffer, 25 °C; class-level correlation
hydrolytic stability storage workup compatibility

Key Applications of 2-Iodophenyl Chloroformate


Bifunctional Staudinger Probes for PET Radiopharmaceuticals

In the convergent synthesis of phosphane-based traceless Staudinger ligation agents, 2-iodophenyl chloroformate is used to install the 2-iodophenyl carbamate moiety onto an amine-functionalized linker. The installed iodine subsequently serves as the leaving group for no-carrier-added [¹⁸F]fluorination (RCY 35–45% at 150 °C) or as the coupling partner for Pd-catalyzed P–C bond formation with HPPh₂ (55% isolated yield) to generate the bioactive triarylphosphane . The entire sequence is enabled by the dual reactivity of the 2-iodophenyl fragment; non-iodinated chloroformates cannot participate in the critical fluorination or coupling steps, making 2-iodophenyl chloroformate the only viable procurement choice for this radiopharmaceutical development workflow.

N-Protection of Amino Alcohols & Peptides for Cross-Coupling

In synthetic sequences requiring orthogonal protection of an amine in the presence of a free hydroxyl group, 2-iodophenyl chloroformate delivers 93% selectivity for carbamate formation over carbonate formation (12:1 ratio) under competitive conditions at 0 °C . The resulting 2-iodophenyl carbamate is not merely a protecting group—it is a latent cross-coupling handle. After the protected intermediate undergoes further transformations, the iodine can be engaged in Sonogashira, Suzuki, or carbonylative coupling to introduce alkynyl, aryl, or amide functionality, thereby converting a protecting group into a diversification point. This convergent strategy eliminates two synthetic steps compared to a route using a non-halogenated chloroformate, which would require deprotection and re-functionalization.

Biphasic Carbamoylation for Water-Soluble Biomolecules

For modification of water-soluble amines, peptides, or aminoglycosides under biphasic conditions, 2-iodophenyl chloroformate offers a practical hydrolytic stability advantage over activated analogs such as 4-nitrophenyl chloroformate. With a hydrolytic half-life of ~120 minutes at pH 8 (vs. <5 minutes for 4-nitrophenyl chloroformate), the iodo compound enables sustained reagent activity throughout gradual addition protocols, reducing stoichiometric excess from 5–10 equivalents (required for the nitro compound) to 1.2–1.5 equivalents for the iodo compound . This directly translates to lower reagent procurement cost per batch and easier post-reaction purification.

Dual-Modality SPECT/PET Tracer Synthesis

In the preparation of dual-modality imaging probes, 2-iodophenyl chloroformate serves as a precursor for both radioiodination (via isotopic exchange with ¹²³I/¹²⁵I) and subsequent [¹⁸F]fluorination on the same scaffold. The iodo substituent permits introduction of a gamma-emitting iodine isotope for SPECT imaging, while the carbamate linkage anchors the probe to the targeting vector. Researchers procuring 2-iodophenyl chloroformate for this purpose gain access to a single reagent that enables both SPECT and PET tracer synthesis from a common intermediate, reducing procurement complexity and ensuring chemical identity between the two imaging agents .

Application
Selection Property
Validation Focus
PET radiopharmaceutical probes
Ortho-iodine dual reactivity
Cross-coupling and fluorination step efficiency
N-protection / cross-coupling sequences
Amine-over-alcohol chemoselectivity
Carbamate:carbonate product ratio verification
Biphasic carbamoylation
Hydrolytic stability in aqueous-organic systems
Active chloroformate retention under biphasic conditions
Dual-modality SPECT/PET tracer synthesis
Iodo substituent for sequential radiolabeling
Isotopic exchange and [¹⁸F] incorporation compatibility
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